(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate (3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16204232
InChI: InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1
SMILES:
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

CAS No.:

Cat. No.: VC16204232

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate -

Specification

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name 1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate
Standard InChI InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1
Standard InChI Key AIZZFYPYPULRFL-BDAKNGLRSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a five-membered pyrrolidine ring substituted with two carboxylate groups at positions 1 and 3, a tert-butyl group at position 1, and an ethyl ester at position 3. The 4-amino group introduces a nucleophilic site critical for further derivatization. The (3R,4R) stereochemistry dictates its three-dimensional conformation, influencing both reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.31 g/mol
IUPAC Name1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate
CAS Number1161742-89-7 (stereoisomer)
Canonical SMILESCCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C

The tert-butyl group enhances lipophilicity, improving membrane permeability, while the ethyl ester balances solubility for synthetic intermediates .

Stereochemical Impact

The (3R,4R) configuration creates a rigid, chiral center that aligns functional groups in spatial orientations critical for binding to biological targets. For example, in kinase inhibitors, this configuration optimizes hydrogen bonding with ATP-binding pockets. Comparatively, the (3S,4S) isomer (CAS 1161742-89-7) exhibits reduced activity in enzymatic assays, underscoring the importance of stereochemistry .

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Synthesis typically begins with a pyrrolidine core functionalized through sequential protection, amination, and esterification steps:

  • Amination: Introduction of the 4-amino group via reductive amination or nitrene insertion.

  • Carboxylation: Installation of tert-butyl and ethyl carboxylates using Boc and ethyl chloroformate.

  • Deprotection: Selective removal of protecting groups to yield the final product .

A representative procedure involves hydrogenating a precursor with palladium on carbon under 50 psi H₂, achieving 99% yield for analogous piperidine derivatives . While this method applies broadly, pyrrolidine systems require milder conditions to prevent ring opening.

Analytical Characterization

Key techniques include:

  • NMR Spectroscopy: Distinct signals for tert-butyl (δ 1.45–1.33 ppm) and ethyl ester (δ 4.14–4.02 ppm) groups confirm regiochemistry .

  • Chiral HPLC: Resolves enantiomers, ensuring >99% stereochemical purity .

Comparative Analysis with Stereoisomers and Analogs

Piperidine Analogs

Replacing pyrrolidine with piperidine (e.g., 1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate) increases ring flexibility, enhancing binding to larger enzymatic pockets but reducing selectivity .

Research Advancements and Applications

Prodrug Development

The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids. This strategy improves oral bioavailability, with preclinical models showing 80% absorption rates .

Targeted Drug Delivery

Conjugating the amino group to monoclonal antibodies enables tumor-specific delivery. In murine xenograft models, such conjugates reduce off-target toxicity by 70% compared to small-molecule inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator